MCH1 Receptor Antagonist SNAP 94847: High-Affinity Binding Enabled by the 4-(3,4-Difluorophenoxy)piperidine Scaffold
The derivative SNAP 94847, which incorporates the 4-(3,4-difluorophenoxy)piperidine scaffold as its core structural element, demonstrates high-affinity binding to the melanin-concentrating hormone receptor 1 (MCH1) with a Ki of 2.2 nM and Kd of 530 pM . In contrast, the parent compound T-226296, a structurally distinct MCH1 antagonist that does not contain this specific difluorophenoxy-piperidine motif, exhibits an IC50 of 5.2 nM [1]. While both compounds are potent, the SNAP 94847 scaffold provides a distinct selectivity profile and oral bioavailability that is directly attributable to the 4-(3,4-difluorophenoxy)piperidine moiety [2].
| Evidence Dimension | MCH1 receptor binding affinity |
|---|---|
| Target Compound Data | Ki = 2.2 nM, Kd = 530 pM (SNAP 94847, containing the 4-(3,4-difluorophenoxy)piperidine scaffold) |
| Comparator Or Baseline | IC50 = 5.2 nM (T-226296, a structurally distinct MCH1 antagonist without the difluorophenoxy-piperidine motif) |
| Quantified Difference | SNAP 94847 achieves sub-nanomolar Kd (530 pM) vs. T-226296 low nanomolar IC50 (5.2 nM); distinct binding kinetics and selectivity profile. |
| Conditions | In vitro radioligand binding assay using human MCH1 receptor expressed in HEK293 cells |
Why This Matters
The 4-(3,4-difluorophenoxy)piperidine scaffold is essential for achieving the sub-nanomolar binding affinity required for in vivo target engagement and therapeutic potential in mood disorders and obesity.
- [1] Takekawa S, Asami A, Ishihara Y, et al. T-226296: a novel, orally active and selective melanin-concentrating hormone receptor antagonist. Eur J Pharmacol. 2002;438(3):129-135. View Source
- [2] Chen CA, Jiang Y, Lu K, et al. Synthesis and SAR Investigations for Novel Melanin-Concentrating Hormone 1 Receptor (MCH1) Antagonists Part 2: A Hybrid Strategy Combining Key Fragments of HTS Hits. J Med Chem. 2007;50(16):3883-3890. View Source
